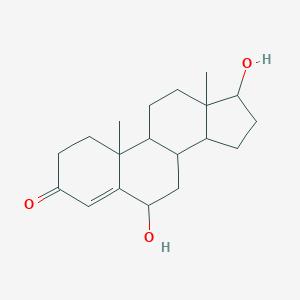

6beta-Hydroxytestosterone

Description

Propriétés

IUPAC Name |

6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEGWEUVSZRCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861604 | |

| Record name | 6,17-Dihydroxyandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-99-7 | |

| Record name | NSC9721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Enzymatic Formation and Biotransformation of 6beta Hydroxytestosterone

Cytochrome P450 (CYP) Enzymes: Primary Catalysts of 6β-Hydroxylation

The biotransformation of testosterone (B1683101) into 6β-hydroxytestosterone is primarily catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. ontosight.aiontosight.ai These enzymes are monooxygenases that play a crucial role in the metabolism of a wide array of endogenous compounds, including steroids, as well as exogenous substances like drugs and toxins. mdpi.comwikipedia.org The hydroxylation of testosterone at the 6β-position is a hallmark reaction of certain CYP enzymes, serving as a key pathway in steroid metabolism. ontosight.aimdpi.com

A screening of 16 cDNA-expressed human P450 isoforms demonstrated that 94% of all testosterone metabolites are produced by members of the CYP3A subfamily, with 6β-hydroxytestosterone accounting for a staggering 86% of all metabolites formed. researchgate.netebi.ac.uk This highlights the critical and predominant role of this specific enzyme subfamily in the 6β-hydroxylation of testosterone.

Cytochrome P450 3A (CYP3A) Subfamily: Dominant Contributions

Within the extensive CYP superfamily, the CYP3A subfamily stands out for its significant contribution to the metabolism of numerous substrates, including the 6β-hydroxylation of testosterone. mdpi.comcaymanchem.com This subfamily in humans includes several key enzymes, with CYP3A4, CYP3A5, and CYP3A7 being the most prominent members involved in this specific metabolic reaction. mdpi.comnih.gov While these enzymes share a high degree of homology, they exhibit distinct kinetic profiles and substrate specificities. nih.gov

The formation of 6β-hydroxytestosterone is a reaction unique to the CYP3A subfamily. mdpi.com Among its members, CYP3A4 displays the highest activity for 6β-hydroxylation, followed by CYP3A5 and then CYP3A7, which is predominantly expressed in fetal liver. mdpi.comnih.govreactome.org The 6β-hydroxylation of testosterone is such a characteristic reaction of this subfamily that it is frequently employed as a biomarker to assess CYP3A activity both in laboratory settings and in clinical studies. researchgate.netresearchgate.net

Cytochrome P450 3A4 (CYP3A4): Prototypic Reaction and Mechanistic Insights

Cytochrome P450 3A4 is the most abundant and significant human CYP enzyme, responsible for the metabolism of approximately 50% of clinically used drugs. researchgate.netnih.govresearchgate.net The 6β-hydroxylation of testosterone is considered a prototypic reaction for CYP3A4, extensively studied to understand its catalytic mechanism and substrate interactions. researchgate.netnih.govnih.govexlibrisgroup.comwmcloud.org This specific reaction underscores the enzyme's remarkable control over the regioselectivity and stereoselectivity of steroid hydroxylation. researchgate.netnih.gov While biomimetic oxidation of testosterone can yield a variety of products, 6β-hydroxylation is often a minor outcome, indicating that the enzyme's active site architecture dictates the specific site of oxidation. researchgate.netnih.gov

The catalytic efficiency of CYP3A4 in producing 6β-hydroxytestosterone is significantly higher compared to other metabolites. For instance, the maximal reaction velocity (Vmax) and intrinsic clearance (CLint) for the formation of 6β-hydroxytestosterone are substantially greater than those for other metabolites like 2β-hydroxytestosterone and 15β-hydroxytestosterone. researchgate.netebi.ac.uk

The conversion of testosterone to 6β-hydroxytestosterone by CYP3A4 is a highly stereospecific process. ontosight.ainih.gov The enzyme's active site precisely orients the testosterone molecule to facilitate the hydroxylation at the 6β-position. ontosight.ainih.gov In silico docking studies suggest that in CYP3A4, the most energetically favorable binding mode places the methyl groups of testosterone towards the heme iron, which is conducive to oxidation at the C6β position. drugbank.com

The catalytic cycle of CYP3A4 involves a "hydrogen abstraction/oxygen rebound" mechanism. mdpi.comjst.go.jpnih.gov The active oxidizing species of the enzyme, a highly reactive iron(IV)-oxo intermediate known as Compound I, initiates the reaction by abstracting a hydrogen atom from the substrate. jst.go.jpnih.gov Studies using isotopically labeled testosterone have unequivocally shown that CYP3A4 specifically removes the 6β-hydrogen atom, and not the 6α-hydrogen. researchgate.netnih.govexlibrisgroup.com This indicates a strict regioselectivity.

Following the hydrogen abstraction, a substrate radical is formed. jst.go.jpnih.gov The subsequent step is the "rebound" of a hydroxyl radical equivalent from the enzyme's active center to the substrate radical, resulting in the formation of the hydroxylated product. jst.go.jpnih.gov This entire process occurs exclusively at the beta face of the testosterone molecule, highlighting the precise stereochemical control exerted by the enzyme. researchgate.netnih.govexlibrisgroup.com

To probe the mechanism of the C-H bond cleavage, researchers have utilized kinetic isotope effects, substituting hydrogen with its heavier isotope, deuterium (B1214612), at the 6β-position of testosterone. ontosight.ainih.gov The analysis of the hydroxylation rates of 6β-¹H-, 6β-²H-, and 6β-³H-labeled testosterone revealed a large apparent intrinsic kinetic deuterium isotope effect (Dk) of 15. researchgate.netnih.govexlibrisgroup.com This substantial isotope effect is consistent with the initial hydrogen atom abstraction being a key event in the reaction mechanism. researchgate.netnih.gov

| Parameter | Observed Value | Implication |

| Apparent Intrinsic Kinetic Deuterium Isotope Effect (Dk) | 15 | Consistent with initial hydrogen atom abstraction. researchgate.netnih.govexlibrisgroup.com |

| Deuterium Isotope Effects on kcat and kcat/Km | 2-3 | C-H bond breaking is not the dominant rate-limiting step. researchgate.netnih.govexlibrisgroup.com |

Role in Oxidative Deactivation of Testosterone

The formation of 6β-hydroxytestosterone is a critical step in the oxidative deactivation of testosterone. drugbank.comceitec.cz The cytochrome P450 enzymes, particularly CYP3A4, metabolize testosterone into less biologically active forms, including 6β-hydroxytestosterone and 2β-hydroxytestosterone. drugbank.comceitec.cz This process is essential for maintaining hormonal balance. ontosight.ai The hydroxylation of testosterone at the 6β-position accounts for a substantial portion, approximately 75-80%, of all testosterone metabolites formed. caymanchem.comnih.gov While 6β-hydroxytestosterone is a major product of this deactivation pathway, it has also been implicated in mediating angiotensin II-induced renal dysfunction in some studies. nih.gov

Allosteric Regulation and Cooperativity in CYP3A4-Mediated Steroid Hydroxylation

The activity of CYP3A4, the primary enzyme responsible for 6β-hydroxytestosterone formation, is subject to complex allosteric regulation and cooperativity. researchgate.net This means that the binding of one molecule, either a substrate or an effector, to the enzyme can influence the binding and metabolism of subsequent molecules. researchgate.netnih.gov This can lead to non-Michaelis-Menten kinetics, where the rate of reaction does not follow the typical saturation curve. acs.org

CYP3A4 is known to have a large and flexible active site that can accommodate multiple ligands simultaneously, leading to cooperative effects such as activation or inhibition of metabolism. researchgate.netnih.gov For instance, the presence of one compound can enhance the metabolism of another, a phenomenon known as heterotropic cooperativity. researchgate.net This has been observed with various substrates and effectors. researchgate.netmcgill.ca The structural basis for this cooperativity is thought to involve conformational changes in the enzyme upon ligand binding. researchgate.netresearchgate.net The residue Phenylalanine 213 has been identified as playing a critical role in mediating these allosteric effects in CYP3A4. nih.gov

Cytochrome P450 3A5 (CYP3A5): Comparative Metabolic Activity

While CYP3A4 is the most abundant CYP3A enzyme in the adult liver, CYP3A5 also contributes to testosterone metabolism, albeit generally to a lesser extent. researchgate.netjst.go.jp Both CYP3A4 and CYP3A5 catalyze the formation of 6β-hydroxytestosterone from testosterone. caymanchem.comjst.go.jp However, studies comparing the two enzymes have shown that CYP3A4 typically exhibits higher metabolic activity towards testosterone than CYP3A5. nih.govresearchgate.net

The intrinsic clearance of testosterone to 6β-hydroxytestosterone is generally higher for CYP3A4 than for CYP3A5. jst.go.jp The kinetic parameters, such as Km or S50 values, are often lower for CYP3A4, indicating a higher affinity for the substrate compared to CYP3A5. researchgate.netnih.gov Despite these differences in intrinsic activity, both enzymes show a similar dependency on factors like cytochrome b5 and NADPH-cytochrome P450 reductase for optimal function. nih.gov

Cytochrome P450 3A7 (CYP3A7): Distinct Hydroxylation Profiles and Fetal Metabolism

CYP3A7 is the predominant CYP3A enzyme in the fetal liver, playing a crucial role in steroid metabolism during development. jst.go.jpnih.gov While it shares a high degree of sequence identity with CYP3A4 and CYP3A5, CYP3A7 exhibits distinct hydroxylation profiles for testosterone. nih.govfrontiersin.org A key difference is that CYP3A7 produces not only 6β-hydroxytestosterone but also a significant amount of 2α-hydroxytestosterone, a metabolite not formed by CYP3A4 or CYP3A5. jst.go.jpfrontiersin.org

Regioselectivity and Stereoselectivity in Testosterone Hydroxylation by CYP3A7

A defining characteristic of CYP3A7's metabolism of testosterone is its unique regioselectivity and stereoselectivity. While CYP3A4 and CYP3A5 primarily produce 6β-hydroxytestosterone, CYP3A7 catalyzes the formation of both 6β-hydroxytestosterone and 2α-hydroxytestosterone. jst.go.jpnih.govfrontiersin.org In fact, 2α-hydroxytestosterone can be a predominant metabolite in reactions catalyzed by CYP3A7, particularly in fetal liver microsomes. nih.gov The ratio of 2α-hydroxytestosterone to 6β-hydroxytestosterone has been investigated as a potential biomarker for CYP3A7 activity, but it has been found to vary with the concentration of testosterone, making it an unreliable marker. researchgate.netnih.govdrugbank.com

Substrate Binding Modes and Active Site Structural Differences in CYP3A7

The distinct metabolic profile of CYP3A7 is attributed to differences in its active site structure and substrate binding modes compared to CYP3A4 and CYP3A5. nih.govresearchgate.netnih.govdrugbank.com In silico docking studies have revealed that testosterone binds differently in the active sites of CYP3A4 and CYP3A7. nih.govresearchgate.netnih.govdrugbank.com In CYP3A4, testosterone is positioned in a way that favors oxidation at the C6β position. nih.govresearchgate.netnih.govdrugbank.com Conversely, in CYP3A7, testosterone's orientation positions the C2α position more favorably for hydroxylation. nih.govresearchgate.netnih.govdrugbank.com

Structural analyses have shown that the active site of CYP3A7 is more rigid and has a decreased structural plasticity compared to CYP3A4. mdpi.com This rigidity, along with specific amino acid differences in the active site, such as at positions 214 and 215, contributes to the altered substrate binding and catalytic function. nih.govresearchgate.net The binding of substrates to CYP3A7 does not induce the same degree of conformational change as seen in CYP3A4, which likely contributes to its lower catalytic efficiency. mdpi.com Interestingly, CYP3A7 has been shown to be capable of binding multiple substrate molecules simultaneously in its active site. nih.gov

Data Tables

Table 1: Comparative Kinetic Parameters for Testosterone Hydroxylation by CYP3A Isoforms

| Enzyme | Metabolite | Km / S50 (µM) | Vmax (relative to CYP3A4) |

|---|---|---|---|

| CYP3A4 | 6β-hydroxytestosterone | Lower | High |

| CYP3A5 | 6β-hydroxytestosterone | Higher than CYP3A4 | Lower than CYP3A4 |

| CYP3A7 | 6β-hydroxytestosterone | Higher than CYP3A4 | Significantly Lower |

| CYP3A7 | 2α-hydroxytestosterone | ~6.6 nih.gov | N/A |

This table presents a qualitative comparison based on multiple sources. Absolute values can vary depending on experimental conditions.

Table 2: Regioselectivity of Testosterone Hydroxylation by CYP3A Isoforms

| Enzyme | Major Hydroxylated Metabolites |

|---|---|

| CYP3A4 | 6β-hydroxytestosterone, 2β-hydroxytestosterone |

| CYP3A5 | 6β-hydroxytestosterone, 2β-hydroxytestosterone |

| CYP3A7 | 6β-hydroxytestosterone, 2α-hydroxytestosterone, 2β-hydroxytestosterone |

Based on findings from multiple research articles. jst.go.jpnih.gov

Cytochrome P450 1B1 (CYP1B1): An Alternative 6β-Hydroxylation Pathway

While CYP3A4 is the principal enzyme responsible for 6β-hydroxylation of testosterone, evidence suggests that Cytochrome P450 1B1 (CYP1B1) also contributes to this metabolic reaction, albeit to a lesser extent. nih.govdrugbank.com Studies have shown that CYP1B1 can metabolize testosterone to various hydroxylated products, including 6β-hydroxytestosterone. uniprot.orggenecards.org

Polymorphisms in the CYP1B1 gene can lead to alterations in its catalytic activity towards steroid hormones. drugbank.com For instance, certain variants of the CYP1B1 enzyme have been shown to affect the kinetics of testosterone 6β-hydroxylation. drugbank.comexpasy.org Specifically, one study noted that while a particular variant showed a 1.5-fold reduction in affinity for testosterone, there was almost no change in the 6β-hydroxylation activity. expasy.org This suggests that genetic variations in CYP1B1 can influence an individual's capacity to metabolize testosterone via this alternative pathway. drugbank.com The contribution of 6β-hydroxytestosterone derived from CYP1B1 activity has been implicated in certain physiological and pathophysiological processes. nih.gov

Metabolic Products of Testosterone Hydroxylation Beyond 6β-Hydroxytestosterone

The hydroxylation of testosterone by cytochrome P450 enzymes is not limited to the 6β position. A variety of other hydroxylated metabolites are also formed, reflecting the diverse catalytic capabilities of these enzymes. nih.govnih.gov

Formation of Other Hydroxytestosterones

In addition to 6β-hydroxytestosterone, which is often the most abundant metabolite, several other monohydroxylated testosterone derivatives are produced. nih.govcaymanchem.comlipidmaps.org These include, but are not limited to, 2α-, 2β-, 7α-, 15β-, 16α-, 16β-, and 18-hydroxytestosterone. nih.govtandfonline.com

The formation of these various hydroxytestosterones is catalyzed by different CYP enzymes with varying degrees of specificity. For instance, CYP3A4 is known to produce not only 6β-hydroxytestosterone but also 2β-hydroxytestosterone and 1β-hydroxytestosterone. nih.govnih.gov In fact, after 6β-hydroxytestosterone, 2β-hydroxytestosterone is often the next most abundant product of CYP3A4-mediated testosterone metabolism. nih.gov The formation of 2α-hydroxytestosterone has also been observed in incubations with CYP3A4, particularly under conditions of higher enzyme concentrations or longer incubation times. nih.gov

Other CYP enzymes also contribute to the diverse profile of hydroxylated testosterone metabolites. For example, studies with rat liver slices have identified the formation of 7α-, 16α-, and 2α-hydroxytestosterone, with specific CYP isoforms in rats being responsible for these reactions. tandfonline.com Engineered P450 enzymes have also demonstrated the ability to hydroxylate testosterone at various positions, such as 16α and 16β. acs.org

The following table provides a summary of some of the known hydroxytestosterone metabolites and the primary enzymes involved in their formation.

| Metabolite | Primary Forming Enzyme(s) |

| 6β-Hydroxytestosterone | CYP3A4, CYP3A5, CYP1B1 drugbank.comcaymanchem.comlipidmaps.org |

| 2β-Hydroxytestosterone | CYP3A4 nih.govuniprot.org |

| 1β-Hydroxytestosterone | CYP3A4 nih.gov |

| 2α-Hydroxytestosterone | CYP3A7, CYP3A4 (minor) nih.gov |

| 7α-Hydroxytestosterone | CYP2A (in rats) tandfonline.com |

| 15β-Hydroxytestosterone | Engineered P450 BM3 variants nih.govnih.gov |

| 16α-Hydroxytestosterone | CYP2B1, CYP2C11 (in rats), Engineered P450s tandfonline.comacs.org |

| 16β-Hydroxytestosterone | Engineered P450s acs.org |

Determination of Product Ratios and Overall Hydroxylation Regioselectivity

The relative amounts of the different hydroxytestosterone metabolites formed, known as the product ratio, are determined by the regioselectivity of the involved cytochrome P450 enzymes. nih.gov Regioselectivity refers to the enzyme's preference for catalyzing a reaction at a particular position on the substrate molecule. nih.gov

Several factors influence the regioselectivity of testosterone hydroxylation. The specific CYP isoform involved is a primary determinant. nih.gov For example, while CYP3A4 predominantly catalyzes 6β-hydroxylation, CYP3A7 exhibits a preference for 2α-hydroxylation. nih.govdrugbank.com This difference in regioselectivity is attributed to variations in the active site structures of the enzymes, which affects how testosterone binds. nih.govdrugbank.com In silico docking studies have suggested that in CYP3A4, testosterone binds in a manner that favors oxidation at the C6β position, whereas in CYP3A7, the orientation favors oxidation at the C2α position. nih.govdrugbank.com

Furthermore, the product ratio can be influenced by substrate concentration. For example, the ratio of 2α-hydroxytestosterone to 6β-hydroxytestosterone produced by CYP3A7 has been shown to vary with the concentration of testosterone. nih.govdrugbank.com

The following table illustrates the kinetic parameters for the formation of major testosterone metabolites by different CYP3A enzymes, highlighting the differences in their catalytic efficiencies and regioselectivity.

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol P450) |

| CYP3A4 | 6β-OH-T | Data not available | Data not available |

| 2β-OH-T | Data not available | Data not available | |

| CYP3A5 | 6β-OH-T | Data not available | Data not available |

| 2β-OH-T | Data not available | Data not available | |

| CYP3A7 | 6β-OH-T | Data not available | Data not available |

| 2β-OH-T | Data not available | Data not available | |

| 2α-OH-T | Data not available | Data not available | |

| Note: Specific Km and Vmax values from the provided search results were not available for inclusion in this table. |

Regulation of 6beta Hydroxytestosterone Formation and Associated Cyp3a Activity

Induction and Inhibition of CYP3A Enzyme Activity

The activity of CYP3A enzymes, and consequently the rate of 6β-hydroxytestosterone formation, can be significantly modulated by a wide range of chemical compounds.

Certain drugs and xenobiotics can induce the expression of CYP3A enzymes, leading to an increased rate of testosterone (B1683101) 6β-hydroxylation. This induction is primarily mediated by the pregnane (B1235032) X receptor (PXR). wikipedia.org

In primary cultures of human hepatocytes, rifampicin (B610482) is a potent inducer of CYP3A4 activity, leading to a significant increase in the formation of 6β-hydroxytestosterone. researchgate.netnih.gov For example, treatment of human hepatocytes with rifampicin has been shown to markedly increase CYP3A4 mRNA expression and testosterone 6β-hydroxylase activity. researchgate.netnih.govPhenobarbital (B1680315) also induces CYP3A-mediated testosterone 6β-hydroxylation, although its effect can vary between species. researchgate.netnih.gov In human fetal hepatocytes, dexamethasone, but not rifampicin or phenobarbital, was found to significantly up-regulate CYP3A4 and CYP3A7 mRNA expression and increase testosterone 6β-hydroxylase activity. nih.gov

The table below illustrates the inductive effects of rifampicin and phenobarbital on testosterone 6β-hydroxylase activity in hepatocyte models from different species.

| Inducer | Model System | Effect on Testosterone 6β-Hydroxylase Activity | Reference |

| Rifampicin | Human Hepatocytes | Potent induction | researchgate.netnih.gov |

| Rat Hepatocytes | No induction | researchgate.net | |

| Dog Hepatocytes | 13-fold induction | researchgate.net | |

| Phenobarbital | Human Hepatocytes | Induction | nih.gov |

| Dog Hepatocytes | Increased activity | researchgate.net |

A variety of chemical compounds can inhibit the activity of CYP3A enzymes, thereby reducing the formation of 6β-hydroxytestosterone.

Ketoconazole is a potent and selective inhibitor of CYP3A4. nih.govdrugbank.com It has been shown to strongly inhibit testosterone 6β-hydroxylase activity in human liver microsomes with a low IC50 value. nih.govnih.gov

Certain tyrosine kinase inhibitors used in cancer therapy have been found to inhibit CYP3A4-mediated testosterone hydroxylation. universiteitleiden.nl For example, infigratinib (B612010) has been shown to inhibit CYP3A4-mediated testosterone metabolism. nih.gov Studies have also demonstrated that many tyrosine kinase inhibitors can cause time-dependent inhibition of CYP3A enzymes. nih.gov

The macrolide antibiotic erythromycin (B1671065) acts as a competitive inhibitor of testosterone 6β-hydroxylation. nih.gov It and testosterone mutually inhibit each other's metabolism, which is consistent with both being substrates for CYP3A4. nih.govnih.gov The inhibitory potency of different macrolide antibiotics can vary, with troleandomycin (B1681591) showing potent inhibition, while others like azithromycin (B1666446) have little effect. nih.govkorea.ac.kr

The role of nitric oxide (NO) as a direct inhibitor of CYP3A activity is also an area of investigation, with some studies suggesting that NO can modulate P450 function.

The table below provides a summary of the inhibitory effects of these compounds on testosterone 6β-hydroxylation.

| Inhibitor | Mechanism/Effect | Reference |

| Ketoconazole | Potent, selective inhibitor of CYP3A4 | nih.govdrugbank.comnih.gov |

| Tyrosine Kinase Inhibitors | Inhibition of CYP3A4-mediated metabolism | universiteitleiden.nlnih.gov |

| Erythromycin | Competitive inhibition of CYP3A4 | nih.govnih.gov |

Some inhibitors can cause time-dependent inhibition (TDI) of CYP3A4, where the inhibitory effect increases with pre-incubation time. youtube.comyoutube.com This is often due to the formation of a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation. youtube.com The kinetics of TDI are characterized by parameters such as the maximum inactivation rate constant (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). researchgate.net

Studies have shown that macrolide antibiotics like erythromycin and clarithromycin (B1669154) can cause time-dependent inhibition of CYP3A4-mediated testosterone 6β-hydroxylation. researchgate.net The kinetic parameters of this inhibition can be influenced by genetic variants of CYP3A4, with some variants showing altered k_inact and K_I values. researchgate.netresearchgate.netelsevierpure.com For example, the MBI kinetics of erythromycin differ among CYP3A4 variants, with up to a 1.8-fold difference in k_inact,max and a 5.4-fold difference in K_I values observed among variants. researchgate.net This highlights the interplay between genetic factors and chemical inhibitors in regulating CYP3A4 activity.

Physiological and Developmental Regulation of CYP3A-Mediated Activity

The expression and activity of CYP3A enzymes are also influenced by physiological and developmental factors, most notably sex.

Significant sex-dependent differences in CYP3A4 expression and activity have been reported, with females generally exhibiting higher levels than males. jst.go.jpnih.govresearchgate.net Studies have shown that women have approximately two-fold higher levels of CYP3A4 protein and mRNA in the liver compared to men. jst.go.jpresearchgate.net This translates to a higher capacity for metabolizing CYP3A4 substrates, including the 6β-hydroxylation of testosterone. jst.go.jpuspharmacist.com

The underlying mechanisms for these sex differences are thought to involve hormonal regulation. nih.gov One hypothesis suggests that female sex hormones may activate the pregnane X receptor (PXR), leading to enhanced expression of CYP3A4. jst.go.jp Another theory points to the different secretion patterns of growth hormone between sexes influencing the signal transduction pathways that regulate CYP3A gene expression. jst.go.jp In some animal models, such as Piedmontese cattle, males have shown significantly higher CYP3A-dependent drug-metabolizing activities, including testosterone 6β-hydroxylation, compared to females. vetres.org However, in humans, the general consensus is that CYP3A4 activity is higher in females. nih.govuspharmacist.com

Ontogenetic Development of CYP3A Enzymes in Hepatic and Enterocytic Microsomes

The expression and activity of CYP3A enzymes, and consequently the capacity for 6β-hydroxytestosterone formation, undergo significant changes from fetal life through infancy and into adulthood. This developmental trajectory differs between the liver (hepatic microsomes) and the small intestine (enterocytic microsomes).

In the human liver, a distinct switch occurs from the fetal-specific CYP3A7 to the adult-predominant CYP3A4. nih.gov CYP3A7 is the major isoform in the fetal liver, with its activity peaking during the first week after birth before progressively declining. nih.gov Conversely, CYP3A4 activity is very low in the fetus and begins to increase after birth, reaching approximately 30-40% of adult levels by one month of age and continuing to rise thereafter. nih.goveur.nl Studies have quantified the expression levels of these enzymes in hepatic microsomes at various developmental stages. For instance, fetal liver microsomes exhibit high levels of CYP3A7, which remain significant up to six months postnatally, while CYP3A4 expression is minimal in fetal liver but increases with age. nih.gov CYP3A5 expression is highly variable among individuals and does not show a clear age-dependent pattern. eur.nlnih.gov

The development of CYP3A enzymes in enterocytic microsomes, which contributes to the first-pass metabolism of orally ingested substances, follows a different pattern. In studies with pediatric biopsies, CYP3A4 expression and activity in the intestine were found to be virtually absent in the fetal duodenum and relatively low in neonates. nih.gov A statistically significant increase in both expression and activity occurs with age, with a notable difference observed between neonates and children over five years old. nih.gov Unlike in the liver, where sex differences in CYP3A activity become apparent, the development of enterocytic CYP3A4 activity appears to be similar between males and females. nih.gov Research in rat models corroborates this developmental pattern, showing a sharp increase in enterocytic CYP3A activity at weaning, which is not observed in the liver. nih.gov

Below are interactive tables summarizing the developmental expression of CYP3A enzymes.

Table 1: Developmental Expression of CYP3A4 and CYP3A7 in Human Hepatic Microsomes

| Developmental Stage | CYP3A4 Expression (pmol/mg protein) | CYP3A7 Expression (pmol/mg protein) | Key Observations |

| Fetal | ≤10 | 158 - 311 | CYP3A7 is the predominant form; CYP3A4 expression is very low. nih.gov |

| Postnatal (up to 6 months) | Increasing | Significant expression persists | A gradual shift from CYP3A7 to CYP3A4 begins. nih.gov |

| Infancy (6-12 months) | Reaches ~50% of adult levels | Decreasing | CYP3A4 activity rapidly increases. eur.nl |

| Childhood (>1 year) | Reaches 120% of adult levels | Very low | CYP3A4 becomes the dominant isoform. eur.nl |

Table 2: Developmental Changes in Enterocytic CYP3A4 Activity in Children

| Age Group | CYP3A4 Activity (nmol/mg protein/min) | Key Observations |

| Fetal | Not detected | Activity is practically absent in the fetal duodenum. nih.gov |

| Neonates | Low levels | Significantly lower activity compared to older children. nih.gov |

| Children > 5 years | Significantly higher than neonates | Activity increases with age, showing no significant sex difference. nih.gov |

Hormonal Regulation of Steroid Hydroxylase Activity in Research Models

The activity of steroid hydroxylases, particularly the CYP3A enzymes responsible for 6β-hydroxytestosterone formation, is under tight hormonal control. Studies in various research models, predominantly in rats, have elucidated the complex interplay of hormones in regulating CYP3A expression and function.

Growth hormone (GH) has been identified as a significant regulator, with its secretory pattern influencing sex-dependent expression of CYP enzymes. vetres.org In adult male rats, hypophysectomy (removal of the pituitary gland, which eliminates GH) leads to a 3- to 4-fold increase in CYP3A2 and CYP3A18 mRNA expression, though it doesn't affect CYP3A-mediated testosterone 6β-hydroxylase activity. nih.gov Intermittent administration of GH to intact adult rats has been shown to decrease CYP3A2 mRNA and protein levels, along with testosterone 6β-hydroxylase activity. nih.gov

Sex hormones also play a crucial role. Neonatal gonadectomy in male rats has been shown to abolish the expression of certain male-specific CYPs, and this can be restored with testosterone treatment in adulthood. nih.gov Progesterone treatment in research models has been observed to increase liver size and total protein but did not alter CYP3A activity, indicating a differential effect on specific drug-metabolizing enzymes. nih.gov Furthermore, in female rats, analogs of gonadoliberin (GnRH) can indirectly modify GH secretion, which in turn affects the expression of female-specific CYP3A9. ijomeh.eu

Glucocorticoids are also implicated in the regulation of CYP3A. lipidmaps.org The combination of glucocorticoids and GH has been shown to strongly induce CYP3A enzymes in mouse hepatocytes. nih.gov

The table below summarizes findings from various research models on the hormonal regulation of CYP3A enzymes and testosterone hydroxylation.

Table 3: Hormonal Regulation of CYP3A Expression and Testosterone 6β-Hydroxylase Activity in Research Models

| Hormone/Treatment | Model System | Effect on CYP3A Expression | Effect on Testosterone 6β-Hydroxylase Activity |

| Growth Hormone (GH) | Intact Adult Male Rats | Decreased CYP3A2 mRNA and protein. nih.gov | Decreased. nih.gov |

| Hypophysectomy | Adult Male Rats | Increased CYP3A2 and CYP3A18 mRNA (3- to 4-fold). nih.gov | Not significantly affected. nih.gov |

| Testosterone | Neonatally Gonadectomized Male Rats | Induced hepatic levels of male-specific CYPs. nih.gov | Not specified. |

| Progesterone | Rats | Unchanged CYP3A activity. nih.gov | Not specified. |

| GnRH Antagonist (Cetrorelix) | Female Rats | Increased expression of female-specific CYP3A9. ijomeh.eu | Not specified. |

| GnRH Agonist (Dalarelin) | Female Rats | Inhibited female-specific CYP3A9. ijomeh.eu | Not specified. |

| Glucocorticoids & GH | Mouse Hepatocytes | Strong induction of CYP3A enzymes. nih.gov | Not specified. |

Research on the Biological Significance and Roles of 6beta Hydroxytestosterone in Vitro and Animal Models

Application as a Biomarker for Cytochrome P450 3A (CYP3A) Activity in Research

6beta-Hydroxytestosterone is a significant metabolite of testosterone (B1683101), and its formation is a key indicator of the activity of the Cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4. nih.govnih.govnih.gov The conversion of testosterone to this compound is a widely utilized in vitro and in vivo assay to characterize the function of CYP3A enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs. nih.govnih.govresearchgate.net The U.S. Food and Drug Administration (FDA) recommends testosterone as an endogenous biomarker for CYP3A4, with its metabolism to this compound serving as a reliable measure of enzyme activity. nih.govresearchgate.net

The CYP3A subfamily includes several isoforms, with CYP3A4 being the most abundant in the adult human liver and responsible for the metabolism of over half of all therapeutic drugs. nih.govresearchgate.net While CYP3A4 is the primary enzyme catalyzing the 6β-hydroxylation of testosterone, other isoforms such as CYP3A5 and CYP3A7 also contribute, albeit to a lesser extent. nih.govnih.gov Studies have shown that the catalytic activity of CYP3A5 in forming this compound is comparable to or lower than that of CYP3A4, while CYP3A7 exhibits significantly lower activity. nih.govnih.gov

In research settings, the measurement of this compound levels, often in urine or from in vitro incubations with liver microsomes, provides a non-invasive or minimally invasive method to assess CYP3A activity. oup.comnih.gov This is crucial for studying drug-drug interactions, as the induction or inhibition of CYP3A enzymes can significantly alter drug metabolism, leading to therapeutic failure or adverse effects. oup.comnih.gov For instance, the urinary ratio of 6beta-hydroxycortisol to cortisol, another endogenous biomarker for CYP3A activity, has been extensively studied to evaluate the inducing or inhibiting properties of various drugs. oup.comnih.govresearchgate.net While 6beta-hydroxycortisol is a well-established marker, this compound provides a complementary and specific measure of CYP3A-mediated steroid metabolism. nih.gov

Table 1: CYP3A Isoforms and their Contribution to Testosterone Metabolism

| CYP3A Isoform | Relative Abundance in Adult Liver | Primary Metabolite of Testosterone | Catalytic Efficiency for 6β-hydroxylation |

|---|---|---|---|

| CYP3A4 | High | 6β-hydroxytestosterone | High |

| CYP3A5 | Lower, polymorphic expression | 6β-hydroxytestosterone | Comparable to or lower than CYP3A4 |

| CYP3A7 | Primarily fetal, low in adults | 2α-hydroxytestosterone | Significantly lower than CYP3A4 |

Involvement in Vascular Physiology and Pathogenesis in Animal Models

Recent research using animal models, primarily male mice, has uncovered a significant role for this compound in vascular physiology and the development of vascular pathologies, particularly in the context of hypertension.

Studies have demonstrated that this compound is a critical contributor to the development of angiotensin II (Ang II)-induced hypertension in male mice. nih.govnih.gov Ang II, a potent vasoconstrictor, plays a key role in the pathophysiology of hypertension. Research has shown that in male mice, the hypertensive effects of Ang II are partially dependent on the presence of testosterone and its metabolism. Specifically, the conversion of testosterone to this compound by the enzyme Cytochrome P450 1B1 (CYP1B1) is a crucial step in this process. nih.govnih.gov In studies where male mice were castrated or had the Cyp1b1 gene knocked out, the hypertensive response to Ang II was significantly blunted. nih.govnih.gov However, when these mice were treated with this compound, the hypertensive phenotype was restored, indicating the direct involvement of this metabolite. nih.govnih.gov

This compound has been shown to mediate increased vascular reactivity and endothelial dysfunction in Ang II-infused male mice. nih.govnih.gov The thoracic aorta of mice treated with Ang II exhibited an increased contractile response to vasoconstrictors like phenylephrine and endothelin-1. nih.govnih.gov This exaggerated response was absent in castrated or Cyp1b1 knockout mice but was reinstated with the administration of this compound. nih.govnih.gov Furthermore, Ang II infusion led to endothelial dysfunction, characterized by a reduced relaxation of the aorta in response to acetylcholine. nih.govnih.gov This impairment was also dependent on the presence of this compound. nih.govnih.gov

In addition to its effects on vascular tone, this compound contributes to structural changes in the vasculature, such as hypertrophy and fibrosis, in the context of Ang II-induced hypertension. nih.govnih.gov Ang II infusion in male mice resulted in an increased media-to-lumen ratio of the aorta, indicative of vascular hypertrophy, as well as increased collagen deposition, a marker of fibrosis. nih.govnih.gov These structural alterations were minimized in the absence of testosterone or CYP1B1 activity and were restored by the administration of this compound, highlighting its role in vascular remodeling during hypertension. nih.govnih.gov

The pathological effects of this compound in the vasculature are linked to an increase in reactive oxygen species (ROS) production. nih.govnih.gov Ang II is known to stimulate oxidative stress in the vascular wall, and this effect was found to be amplified in the presence of this compound. nih.govnih.gov In Ang II-treated male mice, an increase in ROS was observed in the aorta, which was diminished in castrated or Cyp1b1 knockout mice. nih.govnih.gov The administration of this compound to these mice restored the elevated ROS levels, suggesting that this metabolite contributes to the oxidative stress associated with Ang II-induced hypertension. nih.govnih.gov

The vascular effects of this compound in Ang II-induced hypertension are dependent on the androgen receptor. nih.govnih.gov To investigate this, castrated Ang II-infused mice were treated with this compound along with the androgen receptor antagonist flutamide. nih.govnih.gov The results showed that flutamide was able to reduce the blood pressure and vascular hypertrophy that were induced by this compound. nih.govnih.gov This finding indicates that this compound exerts its pro-hypertensive and vascular remodeling effects through the activation of the androgen receptor. nih.govnih.gov

Table 2: Effects of this compound in Angiotensin II-Induced Hypertension in Male Mice Models

| Parameter | Ang II-infused Wild-Type Mice | Ang II-infused Castrated/Cyp1b1-/- Mice | Ang II-infused Castrated/Cyp1b1-/- Mice + 6β-OHT | Ang II-infused Castrated Mice + 6β-OHT + Flutamide |

|---|---|---|---|---|

| Blood Pressure | Increased | Blunted Increase | Increased | Reduced Increase |

| Vascular Reactivity | Increased | Blunted Increase | Increased | Not Reported |

| Endothelial Dysfunction | Present | Absent | Present | Not Reported |

| Vascular Hypertrophy | Present | Absent | Present | Reduced |

| Vascular Fibrosis | Present | Absent | Present | Not Reported |

| Reactive Oxygen Species | Increased | Blunted Increase | Increased | Not Reported |

Modulation of Steroid Hormone Balance and Lipid Metabolism

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the kinetics of this compound formation. These studies have consistently shown that CYP3A4 is the principal enzyme responsible for this reaction. The rate of this compound production is often used as a reliable in vitro biomarker for CYP3A4 activity when assessing the potential for drug-drug interactions with other compounds metabolized by this enzyme.

Animal models have provided further insights into the physiological roles of this compound. For instance, research in male mice has suggested a potential role for this metabolite in cardiovascular and renal physiology. Studies have indicated that this compound may contribute to angiotensin II-induced hypertension and renal dysfunction. nih.gov In these models, the administration of this compound was shown to restore the hypertensive and renal fibrotic effects of angiotensin II in mice lacking the cytochrome P450 1B1 enzyme, which is also capable of metabolizing testosterone to its 6beta-hydroxylated form. nih.gov This suggests that this compound may act as a signaling molecule in pathways that regulate blood pressure and kidney function.

| Model System | Key Finding | Implication |

|---|---|---|

| Human Liver Microsomes (In Vitro) | CYP3A4 is the primary enzyme for this compound formation. | Formation rate is a biomarker for CYP3A4 activity and potential drug interactions. |

| Male Mice (Animal Model) | Contributes to angiotensin II-induced hypertension and renal dysfunction. nih.gov | May act as a signaling molecule in cardiovascular and renal regulation. |

| Primary Human Hepatocytes (In Vitro) | Parent compound (testosterone) regulates lipid metabolism genes. nih.gov | Metabolism to this compound can indirectly influence lipid homeostasis. |

| Rats (Animal Model) | Administration of anabolic androgenic steroids alters lipid profiles. nih.gov | Highlights the systemic effects of steroid metabolism on lipid parameters. |

Implications for Broader Steroid Metabolism Research

The study of this compound has broader implications for the field of steroid metabolism research. Its role as a major metabolite of testosterone underscores the importance of understanding the complete metabolic profile of steroid hormones to fully comprehend their biological activities. The focus on parent hormones alone can be misleading, as their metabolites may possess unique and significant physiological effects.

The use of this compound as a biomarker for CYP3A4 activity has significant applications in pharmacology and clinical medicine. ebi.ac.uk It provides a valuable tool for assessing the potential for drug-drug interactions, as many pharmaceuticals are also metabolized by CYP3A4. By measuring the formation of this compound, researchers can predict how a new drug might affect the metabolism of endogenous steroids and other co-administered medications.

Furthermore, research into the physiological roles of this compound, such as its involvement in blood pressure regulation, opens up new avenues for understanding the complex interplay between the endocrine and cardiovascular systems. It suggests that the metabolic products of sex hormones may have functions beyond traditional androgenic or estrogenic signaling. This highlights the need for further investigation into the biological activities of other steroid metabolites.

The study of this compound also contributes to our understanding of inter-individual variability in drug and steroid metabolism. Genetic polymorphisms in CYP3A4 and other metabolizing enzymes can lead to significant differences in the rate of this compound formation, which may contribute to variations in drug efficacy, adverse drug reactions, and susceptibility to hormone-related diseases.

| Area of Implication | Specific Contribution of this compound Research |

|---|---|

| Pharmacology | Serves as a key biomarker for CYP3A4 activity, aiding in the assessment of drug-drug interactions. ebi.ac.uk |

| Endocrinology | Demonstrates that steroid metabolites can have unique physiological roles, expanding our understanding of steroid hormone action. |

| Cardiovascular Physiology | Suggests a link between sex hormone metabolism and blood pressure regulation, offering new research directions. nih.gov |

| Personalized Medicine | Highlights the impact of genetic variability in metabolizing enzymes on steroid and drug metabolism, contributing to the understanding of individual differences in therapeutic responses and disease risk. |

Methodologies for Research and Analytical Quantification of 6beta Hydroxytestosterone

Advanced Analytical Techniques for 6β-Hydroxytestosterone Quantification

Accurate and sensitive quantification of 6β-hydroxytestosterone is essential for the reliability of in vitro metabolic studies. High-performance liquid chromatography is the cornerstone of these analytical methods.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. sigmaaldrich.com It is the most commonly employed method for the quantification of 6β-hydroxytestosterone in various biological matrices from in vitro studies. nih.govutm.my

HPLC systems are often coupled with different detectors for enhanced sensitivity and specificity. UV detection is a common method, where the compound is detected based on its absorption of ultraviolet light. researchgate.net More advanced systems couple HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which provide very high sensitivity and structural information, allowing for precise quantification even at low concentrations. researchgate.netnih.gov The development of ultra-performance liquid chromatography (UPLC) has further improved the speed and resolution of these analyses. researchgate.net Numerous validated HPLC and LC-MS/MS methods have been published for the robust and reliable quantification of 6β-hydroxytestosterone in incubations with liver microsomes, hepatocytes, and recombinant enzymes. utm.mynih.govebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of 6beta-hydroxytestosterone due to its high sensitivity and specificity. This technique allows for the precise measurement of the analyte in various biological samples.

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of liquid chromatography, when combined with mass spectrometry, offers rapid and sensitive quantification of this compound. A validated UPLC/MS method has been established for the simultaneous quantification of seven monohydroxylated testosterone (B1683101) metabolites, including this compound, in rat liver microsomes. This method utilizes a column with a small particle size (1.7 µm), enabling the resolution of all hydroxylated testosterone metabolites within a short run time of 2.5 minutes researchgate.netnih.gov. The method has been validated over four days to establish its linearity, repeatability, reproducibility, and accuracy in liver microsome incubates, making it suitable for measuring testosterone hydroxylase activity researchgate.netnih.gov.

Another UPLC-MS method was developed to determine testosterone-hydroxylated metabolites in human urine. This method demonstrated high sensitivity and specificity, with limits of detection and quantitation for all compounds ranging from 1.360 to 13.054 ng/ml and 4.234 to 39.679 ng/ml, respectively. The recovery percentages for this method were between 81.2% and 128.8% researchgate.net. A specific UPLC/MS/MS detection method for this compound concentration in liver microsomes boasts a short analysis time, high sensitivity, and requires a small sample amount google.com.

Validation Parameters for UPLC/MS Method in Rat Liver Microsomes

| Parameter | Result |

|---|---|

| Analytes Quantified | Seven monohydroxyl testosterone metabolites (including this compound) |

| Matrix | Rat Liver Microsomes |

| Resolution Time | All metabolites resolved within 2.5 minutes |

| Validation | 4-day validation for linearity, repeatability, reproducibility, and accuracy |

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry scan mode that significantly enhances the specificity and sensitivity of analyte detection. In SRM, specific precursor-to-product ion transitions for the target analyte are monitored, minimizing interference from other compounds in the matrix researchgate.net.

A rapid and sensitive RP-HPLC assay coupled with mass spectrometry in SRM mode has been developed for the determination of this compound in human hepatocytes. This method demonstrated excellent mean recoveries ranging from 101.8% to 104.4% from Dulbecco's modified Eagle medium. The limit of quantitation (LOQ) was determined to be 20 ng/ml with a 100 µl injection volume researchgate.netnih.gov. The linearity of the signal response was established in the range of 100-4000 ng/ml nih.gov.

Performance Characteristics of SRM-Based LC-MS/MS Assay in Human Hepatocytes

| Parameter | Value |

|---|---|

| Mean Recovery | 101.8–104.4% |

| Limit of Quantitation (LOQ) | 20 ng/ml |

| Linearity Range | 100–4000 ng/ml |

| Within-day Coefficient of Variation (CV) | 1.5–7.7% |

| Between-day Coefficient of Variation (CV) | 4.8–7.3% |

| Within-day Accuracy | 87.7–106.1% |

| Between-day Accuracy | 98.8–102.5% |

Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS)

Gas chromatography coupled with selected ion monitoring mass spectrometry (GC-SIM-MS) provides a robust and rapid method for the determination of testosterone and its primary metabolite, this compound, particularly in liver microsomal incubates nih.gov. A key advantage of this method is that it does not require derivatization of the analytes, simplifying the sample preparation process nih.gov.

In a developed GC-SIM-MS method, testosterone and its metabolites are separated on a fused-silica capillary column in under 15 minutes. The retention times for testosterone, the internal standard methyltestosterone, and this compound are approximately 12.7, 12.8, and 13.4 minutes, respectively. The specificity of the mass spectrometer helps to eliminate potential interferences from other testosterone metabolites and new chemical entities nih.gov. The method has been validated with calibration curves showing linearity from 0.25 to 100 µM for both testosterone and this compound nih.gov.

Validation Data for GC-SIM-MS Method

| Parameter | Testosterone | This compound |

|---|---|---|

| Linearity Range | 0.25 to 100 µM | 0.25 to 100 µM |

| Extraction Recovery | >92% | >92% |

| Within-day Precision (RSD) | <5% | <5% |

| Inter-day Precision (RSD) | <5% | <5% |

| Accuracy | 95.8% to 105.8% | 94.6% to 104.2% |

Thin-Layer Chromatography (TLC) Coupled with Autoradiography for Metabolite Separation

Thin-layer chromatography (TLC) is a classic chromatographic technique that can be effectively used for the separation of testosterone metabolites. When combined with autoradiography, it becomes a powerful tool for quantifying radiolabeled metabolites. A method has been described for the determination of this compound formed from the incubation of [14C]-testosterone with cDNA-expressed CYP3A enzymes or liver microsomes researchgate.net.

In this method, the 14C-labeled enzymatic products are applied to silica (B1680970) gel thin-layer plates. The plates are then developed sequentially with two different solvent systems: first with methylene (B1212753) chloride:acetone (80:20) and subsequently with chloroform, ethyl acetate (B1210297), and absolute ethanol (B145695) (80:20:14). Following separation, the metabolites are quantified using autoradiography and liquid scintillation counting. This technique is applicable for enzymatic studies to determine CYP3A-dependent testosterone 6beta-hydroxylation activity in both human and animal liver microsomes researchgate.net.

Radiometric Assays Utilizing Tritiated Testosterone for CYP3A Activity Determination

Radiometric assays offer a high-throughput alternative to chromatographic methods for assessing CYP3A4/5 activity. These assays are based on the principle of measuring the release of tritium (B154650) in the form of tritiated water during the 6beta-hydroxylation of testosterone labeled with tritium at the 6beta position nih.gov. This method circumvents the need for HPLC separation and mass spectrometry, making it more rapid and amenable to automation nih.gov.

The assay involves incubating [1,2,6,7-3H]testosterone with human liver microsomes and NADPH. The reaction is NADPH-dependent and sensitive to CYP3A4/5 inhibitors nih.govnih.gov. The unreacted testosterone and its metabolites are separated from the tritiated water product using 96-well solid-phase extraction plates or activated charcoal nih.govnih.gov. The amount of tritiated water formed is then quantified by liquid scintillation spectrometry nih.gov. The rates of tritium release have been shown to be highly correlated with the rates of testosterone 6beta-hydroxylation determined by HPLC nih.gov. The synthesis of testosterone specifically tritiated in the 6beta position has further improved the conversion rate and sensitivity of the assay nih.gov. This high-throughput assay can be fully automated, with all steps, including incubation, product separation, and radioactivity counting, performed in a 96-well format nih.gov.

Sample Preparation and Extraction Methods for Biological Matrices

The choice of sample preparation and extraction method is critical for achieving accurate and reproducible results in the quantification of this compound. The method employed depends on the biological matrix and the subsequent analytical technique.

For GC-SIM-MS analysis of liver microsomal incubates, a simple and rapid single-step extraction with methylene chloride has been shown to be effective, with extraction recoveries greater than 92% for both this compound and the internal standard nih.gov.

In the context of LC-MS/MS analysis of samples from human hepatocyte cultures, an on-line sample enrichment procedure using an extraction pre-column can be employed nih.gov. This automated approach reduces manual sample handling and improves throughput researchgate.net.

For the analysis of steroid hormones in human plasma, various extraction techniques are utilized. Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether is a common and economical method thermofisher.com. Supported liquid extraction (SLE) offers a more streamlined alternative to traditional LLE, providing high analyte recoveries without the formation of emulsions chromatographyonline.com. Solid-phase extraction (SPE) is another widely used technique that can achieve high levels of recovery and effectively clean up the sample matrix lcms.czaustinpublishinggroup.com. Polymeric SPE cartridges, for instance, have been successfully used for the extraction of multiple steroids from plasma thermofisher.com.

For urine samples, which often contain conjugated forms of steroids, a hydrolysis step (either enzymatic or chemical) is typically required before extraction. Common extraction techniques for urine include LLE and SPE researchgate.net. For instance, a liquid-liquid extraction with dichloromethane (B109758) has been used for the analysis of cortisol and its metabolites, including 6beta-hydroxycortisol, in human urine by LC-HRMS ub.edu.

Protein precipitation is a straightforward method for extracting analytes from biological materials like serum. For serum samples, precipitation with acetonitrile (B52724) can be used to remove proteins before LC-MS/MS analysis semanticscholar.org.

Optimization of Deproteinization Protocols

Deproteinization is a critical initial step in sample preparation, as proteins in biological samples can interfere with analytical columns and detectors, compromising the accuracy of quantification. For 6β-hydroxytestosterone analysis, a common and effective method of deproteinization is solvent precipitation, which is often integrated with the extraction step. utm.my

In a study aimed at optimizing the quantification of 6β-hydroxytestosterone from cell culture media, various organic solvents were evaluated for their ability to both deproteinize the sample and extract the analyte. utm.my The solvents tested included acetone, acetonitrile, methanol (B129727), ethyl acetate, and dichloromethane. utm.my While all solvents achieved some level of protein removal, their efficiency varied. It was noted that ethyl acetate and dichloromethane extraction resulted in the minimum protein content in the final extract. utm.my However, the study concluded that even when using a solvent like methanol, which resulted in a higher amount of co-extracted protein, the protein content did not ultimately interfere with the qualitative or quantitative analysis of 6β-hydroxytestosterone by High-Performance Liquid Chromatography (HPLC). utm.my

Solvent Extraction Methodologies for Compound Recovery

Solvent extraction is a fundamental technique for isolating 6β-hydroxytestosterone from its biological matrix. The choice of solvent significantly impacts the recovery of the compound. A comparative study analyzed the effectiveness of acetone, acetonitrile, methanol, ethyl acetate, and dichloromethane for extracting 6β-hydroxytestosterone from WRL 68 cell culture media. utm.my

The results demonstrated that methanol extraction yielded a significantly higher recovery of 6β-hydroxytestosterone (98.39%) compared to the other solvents. utm.my Acetone also showed high recovery (94.56%), while other solvents were less effective. utm.my The high recovery rate with methanol was consistent with its superior performance in crude extract recovery and the resulting peak areas in HPLC analysis. utm.myresearcher.life Therefore, methanol was identified as the optimal solvent for this application. utm.myresearcher.life In other methodologies, such as those for analyzing liver microsomal incubates, a single-step extraction using methylene chloride has also been successfully employed, demonstrating high extraction recoveries of over 92%. nih.gov

Table 1: Comparison of Solvent Extraction Methods for 6β-Hydroxytestosterone Recovery| Solvent | Yield Recovery (%) |

|---|---|

| Methanol | 98.39 |

| Acetone | 94.56 |

Data sourced from a comparative analysis of solvent extraction methods.[ utm.my(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzIOfuZgNIBRF9gGCwdCrFmLQQDQbeK1uoqW-pBokPOz3XdSPKfSaG9ky6Hcb4qNn6s7h_648sx06u7oBAe5beYPWMxmSvdzAPL0K3EuUfNhhnRbrp1a9_bZVoPH6j5Ei2-kq8N2jmn3kNF90B3B_iZ8OnMeoy-Dokj60xHEE%3D)]On-line Sample Enrichment Techniques for Enhanced Detection

To improve the sensitivity and speed of analysis, on-line sample enrichment techniques have been developed. These methods integrate sample clean-up and concentration directly with the analytical system, such as HPLC. A rapid and sensitive assay for determining 6β-hydroxytestosterone in human hepatocytes utilizes an on-line sample enrichment procedure. nih.govresearchgate.net

This technique employs a BioTrap 500 MS extraction pre-column. nih.govresearchgate.net A sample volume, such as 100 µL, is injected onto the pre-column, where the analyte of interest, 6β-hydroxytestosterone, is trapped and concentrated. nih.gov Interfering substances are washed away. Subsequently, the analyte is eluted from the pre-column in a back-flush mode directly onto the analytical column for separation and detection. nih.govresearchgate.net This automated process not only enhances detection by concentrating the analyte but also reduces manual sample handling and analysis time. Mean recoveries of 6β-hydroxytestosterone from the biological matrix using this on-line technique ranged from 101.8% to 104.4%, demonstrating its high efficiency and accuracy. nih.gov

Method Validation Parameters for Robust Analytical Quantification

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. jddtonline.info For the quantification of 6β-hydroxytestosterone, analytical methods are typically validated according to guidelines from the International Conference on Harmonisation (ICH), focusing on several key parameters. jddtonline.infolongdom.org

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For 6β-hydroxytestosterone, HPLC methods have demonstrated excellent linearity in ranges such as 0.156-5.000 parts per million (ppm). utm.mytci-thailand.org Another liquid chromatography-mass spectrometry (LC-MS/MS) based method showed linearity for signal responses versus concentration in the range of 100-4000 ng/ml. nih.gov A gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS) method was linear over a wider range, from 0.25 to 100 µM. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For 6β-hydroxytestosterone quantification, validated methods show high precision. An HPLC method reported precision within an acceptable criterion of <15% RSD. utm.myresearcher.life A highly precise GC-SIM-MS method demonstrated both within-day and inter-day precision with an RSD of less than 5%. nih.gov

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. For an HPLC method, accuracy was within an acceptable range of <15%. utm.my A GC-SIM-MS method for 6β-hydroxytestosterone showed accuracies ranging from 94.6% to 104.2%. nih.gov Similarly, an on-line sample preparation technique coupled with LC-MS/MS reported mean recoveries between 101.8% and 104.4%, indicating high accuracy. nih.gov

Stability: Stability studies are conducted to evaluate how the quality of the analyte in a sample varies over time under the influence of different storage conditions. For 6β-hydroxytestosterone, samples were found to be stable in cell culture media for up to 5 days in a chiller at 4°C, for 24 hours in an autosampler, and for up to one month in a freezer at -20°C. utm.mytci-thailand.org

Table 2: Summary of Validation Parameters for 6β-Hydroxytestosterone Quantification Methods| Parameter | HPLC Method | GC-SIM-MS Method | LC-MS/MS Method |

|---|---|---|---|

| Linearity Range | 0.156-5.000 ppm utm.mytci-thailand.org | 0.25-100 µM nih.gov | 100-4000 ng/ml nih.gov |

| Precision (%RSD) | <15% utm.my | <5% nih.gov | Not Specified |

| Accuracy (% Recovery) | Within 15% of nominal utm.my | 94.6% - 104.2% nih.gov | 101.8% - 104.4% nih.gov |

| Stability | Up to 1 month at -20°C utm.mytci-thailand.org | Not Specified | Not Specified |

Chemical Synthesis Routes for Research Standards of 6beta Hydroxytestosterone

Oxidation of 3,5-Diene Steroid Precursors

A key strategy for the synthesis of 6beta-Hydroxytestosterone involves the oxidation of a 3,5-diene steroid precursor. nih.govdigitellinc.com This approach allows for the formation of the required 6β-hydroxy-3-keto-Δ⁴ steroid backbone. nih.govdigitellinc.com One documented pathway starts from dehydroepiandrosterone, which is converted into a key 3,5-dienyl steroid intermediate before the critical oxidation step. digitellinc.com

Another method utilizes the light-induced autooxidation of corresponding trimethysilyl 3,5-dienol ethers. This reaction, typically carried out in isopropanol or ethanol (B145695), yields the 6beta-hydroxy isomer as the main product, with smaller amounts of the 6alpha-hydroxy isomer also being formed. nih.gov The general transformation involves the conversion of the 3,5-diene system back into the 3-keto-Δ⁴ configuration while simultaneously introducing the hydroxyl group at the C6β position. digitellinc.com

Mechanistic studies involving deuterium (B1214612) labeling have shed light on the transformation process. When deuterium is placed at the C3 position of the 3,5-diene intermediate, it is retained at the C4 position of the final this compound product. This observation indicates that a 1,2-hydride shift occurs during the conversion of the diene to the final α,β-unsaturated ketone structure. digitellinc.com

| Compound Name | Starting Material/Intermediate | Role in Synthesis |

|---|---|---|

| Dehydroepiandrosterone | Starting Material | Initial precursor for generating the 3,5-diene intermediate. digitellinc.com |

| 3,5-Diene Steroid Precursor | Intermediate | The key substrate for the oxidation reaction that introduces the 6β-hydroxy group. nih.govdigitellinc.com |

| Trimethysilyl 3,5-dienol ether | Intermediate | Substrate for light-induced autooxidation to form the 6β-hydroxy product. nih.gov |

Dirhodium Catalyst-Mediated Reactions with Tert-butylhydroperoxide

A highly effective method for the oxidation of the 3,5-diene precursor is the use of a dirhodium catalyst in the presence of tert-butylhydroperoxide (TBHP). nih.govresearchgate.net This reaction is performed under what are known as Uemura-Doyle conditions. nih.govdigitellinc.com Dirhodium(II) caprolactamate is a particularly efficient catalyst for this type of allylic oxidation. nih.govorganic-chemistry.org

The catalytic system works by generating a tert-butylperoxy radical, which is a selective agent for hydrogen atom abstraction. nih.govorgsyn.org The dirhodium catalyst facilitates the production of this radical from TBHP. nih.govorgsyn.org This radical then initiates the oxidation at the allylic C6 position of the steroid nucleus. Mechanistic studies have indicated that some oxygen is also incorporated from molecular oxygen and that the C-H abstraction step is partially rate-limiting. nih.govresearchgate.net This catalytic method is valued for its efficiency and selectivity in producing the desired 6β-hydroxy-3-keto-Δ⁴ steroid structure. nih.govorganic-chemistry.org

The reaction can be applied not only for the synthesis of this compound but also for other related androgens, such as 6beta-hydroxyandrostenedione, by starting with the appropriate 3,5-diene precursor. nih.gov

| Component | Type | Function |

|---|---|---|

| Dirhodium(II) caprolactamate | Catalyst | Facilitates the generation of the reactive oxidant species. nih.govnih.govorganic-chemistry.org |

| Tert-butylhydroperoxide (TBHP) | Oxidant | The terminal oxidant and source of the tert-butylperoxy radical. nih.govorgsyn.org |

| 3,5-Diene Steroid Precursor | Substrate | The steroid molecule that undergoes allylic oxidation. nih.gov |

Future Directions in 6beta Hydroxytestosterone Academic Research

Elucidation of Novel Metabolic Pathways and Enzymes Involved in 6beta-Hydroxylation

While the conversion of testosterone (B1683101) to 6β-Hydroxytestosterone is a well-established probe reaction for the activity of human CYP3A enzymes, future research will focus on identifying and characterizing alternative and lesser-known enzymatic pathways responsible for its formation. nih.gov The primary enzyme responsible for testosterone 6β-hydroxylation is CYP3A4, with CYP3A5 also contributing, though generally being less efficient. consensus.app

Recent studies have highlighted the role of other enzymes, suggesting a more complex metabolic network than previously understood. For instance, CYP1B1 has been identified as a catalyst for the formation of 6β-Hydroxytestosterone, particularly in the context of cardiovascular pathophysiology. nih.gov Research in male mice has shown that angiotensin II, a key regulator of blood pressure, stimulates the production of 6β-Hydroxytestosterone from testosterone via CYP1B1. nih.gov This finding opens a new avenue of investigation into the metabolite's role in hypertension and renal dysfunction, independent of the classic hepatic drug metabolism pathways. nih.gov

Furthermore, investigations into different CYP3A subfamilies have revealed nuanced differences in their metabolic profiles. While CYP3A4 and CYP3A5 predominantly produce 6β-Hydroxytestosterone, CYP3A7, a fetal-specific enzyme, also generates 2α-hydroxytestosterone. nih.gov The exploration of other P450s, including those from different species or engineered enzymes, may also reveal novel catalysts for 6β-hydroxylation, providing new tools for biocatalysis and a deeper understanding of steroid metabolism. asm.org

Future research priorities in this area include:

Mapping the tissue-specific expression and activity of non-CYP3A enzymes, such as CYP1B1, in the 6β-hydroxylation of testosterone.

Investigating the regulatory mechanisms governing these alternative pathways, including hormonal and signaling molecule influences like angiotensin II. nih.gov

Exploring the contribution of fungal and bacterial cytochrome P450s , which have shown diverse capabilities in steroid biotransformation. asm.org

| Enzyme | Primary Hydroxylation Product(s) of Testosterone | Key Research Focus |

|---|---|---|

| CYP3A4 | 6β-Hydroxytestosterone consensus.app | Major drug metabolism, kinetic characterization nih.gov |

| CYP3A5 | 6β-Hydroxytestosterone (lower efficiency than CYP3A4) consensus.app | Contribution to interindividual metabolic differences |

| CYP3A7 | 6β-Hydroxytestosterone, 2α-hydroxytestosterone nih.gov | Fetal steroid metabolism, unique regioselectivity nih.gov |

| CYP1B1 | 6β-Hydroxytestosterone nih.govnih.gov | Role in angiotensin II-induced hypertension and end-organ damage nih.gov |

Advanced Mechanistic Studies of Steroid Hydroxylation Stereoselectivity and Regioselectivity

Understanding the precise molecular mechanisms that dictate the position (regioselectivity) and orientation (stereoselectivity) of hydroxylation on the steroid nucleus is a fundamental goal for future research. The fact that CYP3A4 overwhelmingly favors the 6β-position of testosterone, while other enzymes can hydroxylate different positions, points to subtle but critical differences in enzyme active site architecture. nih.govresearchgate.net

Advanced research in this domain will increasingly rely on a combination of protein engineering, X-ray crystallography, and computational modeling. nih.govdntb.gov.ua For example, in silico docking studies have revealed that testosterone binds differently in the active sites of CYP3A4 and CYP3A7; in CYP3A4, the orientation favors oxidation at the 6β carbon, whereas in CYP3A7, it favors the 2α position. nih.gov

Future investigations will likely involve:

Site-directed mutagenesis and protein engineering to alter the regioselectivity of P450 enzymes. By modifying specific amino acid residues within the active site, researchers can probe their roles in substrate binding and product formation, and potentially create novel biocatalysts. nih.govresearchgate.net

High-resolution crystal structures of various P450 enzymes complexed with testosterone and its analogs to provide static snapshots of the enzyme-substrate interactions that determine the reaction's outcome.

Molecular dynamics (MD) simulations to model the dynamic behavior of the substrate within the enzyme's active site, revealing the conformational changes that lead to a specific hydroxylation event. dntb.gov.uaresearchgate.net

Kinetic isotope effect studies to further dissect the C-H bond activation step, which is central to the hydroxylation reaction. researchgate.net Such studies have indicated that for CYP3A4, C-H bond breaking is a significant part of the reaction but not always the sole rate-limiting step. researchgate.net

Development and Characterization of New In Vitro and In Vivo Research Models

Progress in understanding the multifaceted roles of 6β-Hydroxytestosterone is intrinsically linked to the development of more physiologically relevant research models. Traditional in vitro systems, such as liver microsomes and 2D cell cultures, have been invaluable but often fail to replicate the complex cellular interactions and microenvironments of living organisms. nih.govnih.gov

The future of in vitro research is moving towards complex, three-dimensional systems that more accurately mimic human tissues. rouken.bio These advanced models include:

Organoids and Spheroids: 3D cell cultures that self-assemble into structures resembling miniature organs, allowing for the study of cell-to-cell communication and tissue architecture. rouken.bio

Organ-on-a-Chip (OOC) Platforms: Microfluidic devices that incorporate living cells in micro-channels to simulate the structure, function, and mechanical environment of human organs. nih.govrouken.bioresearchgate.net These "body-on-a-chip" systems can even connect multiple organ models to study systemic effects. rouken.bio

3D Bioprinting: A technique to create tissue-like structures with high precision, offering control over the spatial arrangement of different cell types. nih.gov

In parallel, in vivo research will continue to rely on sophisticated animal models. The use of transgenic and knockout mice , such as the Cyp1b1(-/-) model, has been instrumental in isolating the specific contribution of the CYP1B1 enzyme to 6β-Hydroxytestosterone production and its role in angiotensin II-induced hypertension. nih.govnih.gov Future in vivo studies will likely incorporate cell-specific transgenic models to dissect the roles of steroid metabolism in specific tissues like the liver, adipose tissue, and muscle. ox.ac.uked.ac.uk Additionally, the development of computational and mathematical models of steroidogenesis will enhance the ability to predict biochemical responses to various stimuli and chemicals. nih.gov

| Model Type | Examples | Key Advantages for Future Research |

|---|---|---|

| Advanced In Vitro | Organoids, Organ-on-a-Chip (OOC), 3D Bioprinting nih.govrouken.bio | Mimic human physiology, allow for high-throughput screening, reduce reliance on animal testing rouken.bio |

| In Vivo | Knockout/Transgenic Mice (e.g., Cyp1b1-/-) nih.govnih.gov | Study systemic effects and the role of specific genes/enzymes in a whole-organism context |

| Computational | Mechanistic models of steroidogenesis nih.gov | Predictive capabilities, data interpretation, defining mechanisms of action nih.gov |

Systematic Assessment of 6beta-Hydroxytestosterone's Potential as an Endogenous Biomarker Beyond CYP3A Activity

While the ratio of 6β-Hydroxytestosterone to parent steroids like cortisol is a widely used, minimally invasive probe for CYP3A4 activity, its utility may extend far beyond drug metabolism. nih.gov A critical future direction is the systematic evaluation of this metabolite as a biomarker for various disease states, particularly those involving pathways where its formation is upregulated.

The discovery that CYP1B1 mediates the production of 6β-Hydroxytestosterone in response to angiotensin II provides a compelling rationale for investigating its role as a biomarker in cardiovascular and renal diseases. nih.govnih.gov Studies have shown that this metabolite is a necessary permissive factor for angiotensin II to induce hypertension, cardiac hypertrophy, fibrosis, and oxidative stress in male mice. nih.govresearchgate.net This suggests that elevated levels of 6β-Hydroxytestosterone could potentially serve as an indicator of heightened renin-angiotensin system activity or predict susceptibility to end-organ damage in hypertension. nih.gov

Future research must address several key questions:

Clinical Validation: Prospective clinical studies are needed to determine if urinary or plasma levels of 6β-Hydroxytestosterone correlate with the severity of hypertension, renal dysfunction, or cardiac remodeling in human patients.

Specificity and Sensitivity: The primary challenge is the metabolite's dual origin from both CYP3A4 and CYP1B1 (and potentially other enzymes). Research will need to develop methods or panels of biomarkers to distinguish the contribution of each pathway.

Sex-Specific Roles: Given that the link to hypertension has been demonstrated in male mice and involves a testosterone metabolite, it is crucial to investigate potential sex differences in the biomarker's utility. nih.gov